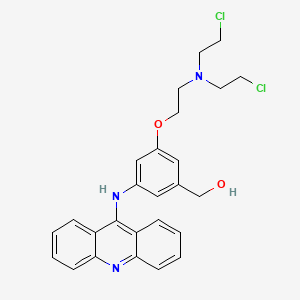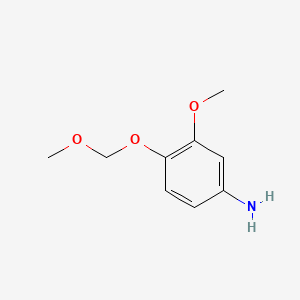
3-Methoxy-4-(methoxymethoxy)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methoxy-4-(methoxymethoxy)aniline is a bioactive chemical compound known for its unique structure and properties. It is often utilized in various scientific research and industrial applications due to its reactivity and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of aniline derivatives, including aniline, 3-methoxy-4-(methoxymethoxy)-, typically involves nucleophilic substitution reactions. One common method involves the reduction of nitroarenes to anilines using catalytic hydrogenation or chemical reduction with reagents such as iron or tin in acidic conditions .
Industrial Production Methods: Industrial production of aniline derivatives often employs palladium-catalyzed amination reactions. These methods are efficient and can be scaled up for large-scale production. The use of palladium catalysts allows for the selective formation of aniline derivatives under mild conditions .
Chemical Reactions Analysis
Types of Reactions: 3-Methoxy-4-(methoxymethoxy)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Electrophilic aromatic substitution reactions are common, where the methoxy groups can be replaced by other substituents
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with iron in hydrochloric acid.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated aniline derivatives
Scientific Research Applications
3-Methoxy-4-(methoxymethoxy)aniline is used in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme interactions and protein modifications.
Industry: Utilized in the production of dyes, pigments, and polymers
Mechanism of Action
The mechanism of action of aniline, 3-methoxy-4-(methoxymethoxy)- involves its interaction with molecular targets such as enzymes and receptors. The methoxy groups enhance its ability to participate in hydrogen bonding and other non-covalent interactions, which can modulate the activity of biological molecules. Pathways involved include enzyme inhibition and receptor binding .
Comparison with Similar Compounds
Aniline, 3-methoxy-4-(morpholin-4-yl): Similar structure but with a morpholine ring.
3,4-(Methylenedioxy)aniline: Contains a methylenedioxy group instead of methoxymethoxy
Uniqueness: 3-Methoxy-4-(methoxymethoxy)aniline is unique due to its dual methoxy groups, which provide distinct electronic and steric properties. This uniqueness allows it to participate in specific chemical reactions and biological interactions that other aniline derivatives may not .
Properties
CAS No. |
98960-08-8 |
|---|---|
Molecular Formula |
C9H13NO3 |
Molecular Weight |
183.2 g/mol |
IUPAC Name |
3-methoxy-4-(methoxymethoxy)aniline |
InChI |
InChI=1S/C9H13NO3/c1-11-6-13-8-4-3-7(10)5-9(8)12-2/h3-5H,6,10H2,1-2H3 |
InChI Key |
JSTQKCCQSWAQSN-UHFFFAOYSA-N |
SMILES |
COCOC1=C(C=C(C=C1)N)OC |
Canonical SMILES |
COCOC1=C(C=C(C=C1)N)OC |
Appearance |
Solid powder |
Key on ui other cas no. |
98960-08-8 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Aniline, 3-methoxy-4-(methoxymethoxy)- |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


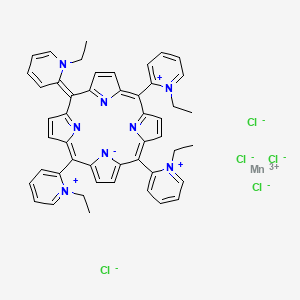
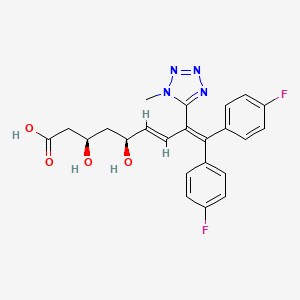
![(4S,6R)-6-[(1E)-4,4-bis(4-fluorophenyl)-3-(1-methyltetrazol-5-yl)buta-1,3-dienyl]-4-hydroxyoxan-2-one](/img/structure/B1667326.png)
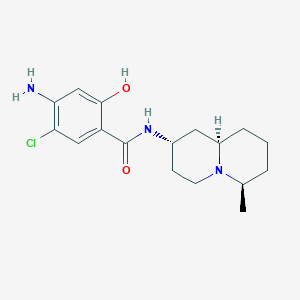
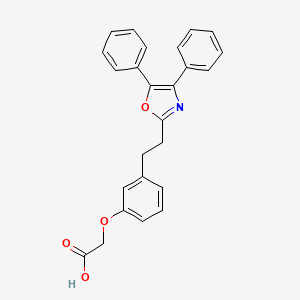
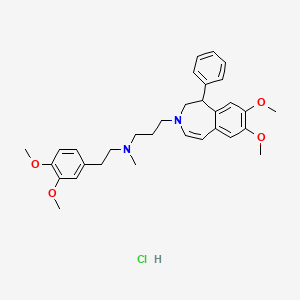
![1-[9-(2-chlorophenyl)-3-methyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaen-14-yl]-2-(3,4-dimethoxyphenyl)sulfanylethanethione](/img/structure/B1667332.png)
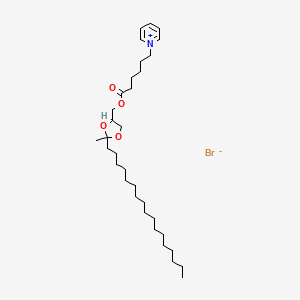
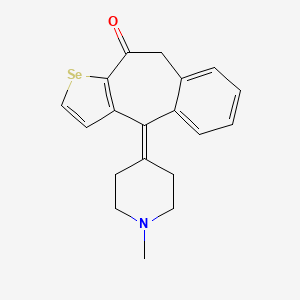
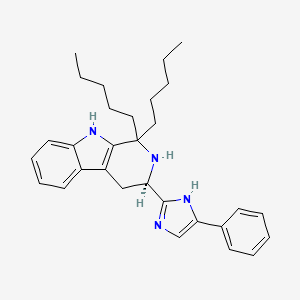
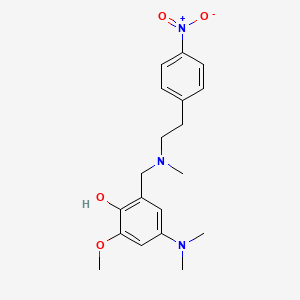
![4-[2-(aminomethyl)-1,3-thiazol-4-yl]-2,6-ditert-butylphenol;dihydrochloride](/img/structure/B1667339.png)
![2,4-Dimethyl-5-oxo-5,6-dihydrobenzo[c][2,7]naphthyridine-1-carboxylic acid methyl ester](/img/structure/B1667341.png)
